molecular formula C10H15NOS B14561327 2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole CAS No. 62124-49-6

2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole

Cat. No.: B14561327
CAS No.: 62124-49-6
M. Wt: 197.30 g/mol
InChI Key: SHDAQHZKUROXEE-UHFFFAOYSA-N
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Description

2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole is an organic compound that features a unique combination of a cyclohexylsulfanyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole typically involves the reaction of cyclohexylthiol with 4-methyl-1,3-oxazole under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution on the oxazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding saturated compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole involves its interaction with specific molecular targets. The sulfur atom in the cyclohexylsulfanyl group can form bonds with various biological molecules, potentially disrupting their normal function. The oxazole ring can also interact with enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylsulfanyl)cyclohexanone
  • 6-Chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one
  • 6-(Cyclohexylsulfanyl)-1-(ethoxymethyl)-5-(1-methylethyl)pyrimidine-2,4-dione

Uniqueness

2-(Cyclohexylsulfanyl)-4-methyl-1,3-oxazole is unique due to the presence of both a cyclohexylsulfanyl group and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62124-49-6

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

2-cyclohexylsulfanyl-4-methyl-1,3-oxazole

InChI

InChI=1S/C10H15NOS/c1-8-7-12-10(11-8)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3

InChI Key

SHDAQHZKUROXEE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)SC2CCCCC2

Origin of Product

United States

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